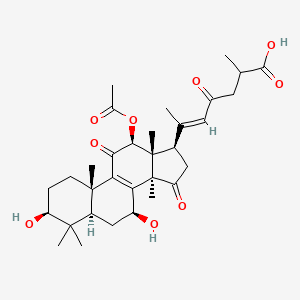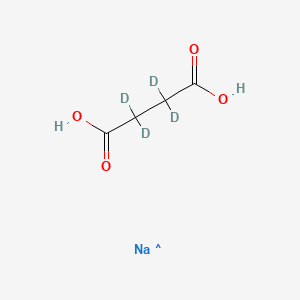
Ganoderenic acid K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganoderenic acid K is a natural compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. It is a triterpenoid, a class of chemical compounds known for their diverse biological activities. This compound has garnered attention for its potent inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), an enzyme involved in cholesterol biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of ganoderenic acid K involves the mevalonate pathway, which is a crucial metabolic route for the production of terpenoids. This pathway starts with acetyl-coenzyme A and proceeds through several enzymatic steps to produce lanosterol, which is then modified to form this compound .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the cultivation of Ganoderma lucidum. Advanced bioengineering techniques, including the use of genetically modified strains and optimized growth conditions, have been employed to enhance the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ganoderenic acid K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with different properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives. These products are often studied for their enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Ganoderenic acid K has a wide range of scientific research applications:
Wirkmechanismus
Ganoderenic acid K exerts its effects primarily through the inhibition of HMGCR, an enzyme that plays a critical role in the mevalonate pathway of cholesterol biosynthesis. By inhibiting this enzyme, this compound can reduce the synthesis of cholesterol, which may have beneficial effects on cardiovascular health . The molecular targets and pathways involved in its mechanism of action include the binding of this compound to the active site of HMGCR, thereby preventing the conversion of HMG-CoA to mevalonate .
Vergleich Mit ähnlichen Verbindungen
Ganoderenic acid K is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include ganoderic acid A, ganoderic acid C6, ganoderic acid G, and ganoderenic acid D . What sets this compound apart is its potent inhibitory activity against HMGCR, which is stronger compared to some of the other triterpenoids . This unique property makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C32H44O9 |
|---|---|
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
(E)-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h11,16,19-22,27,35-36H,9-10,12-14H2,1-8H3,(H,39,40)/b15-11+/t16?,19-,20+,21+,22+,27-,30+,31+,32+/m1/s1 |
InChI-Schlüssel |
GBUKZMILCASMTP-DNPVJTPTSA-N |
Isomerische SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)OC(=O)C)C)C)C(=O)O |
Kanonische SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)




![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)






